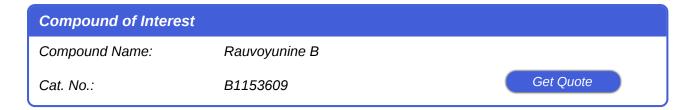


**Application Notes and Protocols for the Total** 

**Synthesis of Rauvomine B** 

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key synthetic steps in the total synthesis of the indole alkaloid (-)-Rauvomine B, as reported by Aquilina, J. M., et al. The synthesis is notable for its strategic use of a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis, and a crucial strain-promoted intramolecular cyclopropanation.[1][2][3][4][5] This document offers detailed experimental protocols for these key transformations, quantitative data summaries, and visual diagrams of the synthetic pathway.

## **Key Strategic Reactions**

The successful total synthesis of (-)-Rauvomine B hinges on four key transformations that construct the complex hexacyclic architecture of the natural product. The overall synthesis proceeds in 11 steps with a total yield of 2.4% from commercially available materials.

- Palladium-Catalyzed Stereospecific Allylic Amination: This reaction establishes a crucial C-N bond with high stereocontrol, setting the stage for subsequent cyclizations.
- Cis-Selective Pictet-Spengler Reaction: A key cyclization that forms the tetracyclic core of the molecule with the desired cis-diastereoselectivity.
- Ring-Closing Metathesis (RCM): This powerful reaction is employed to construct a key sixmembered ring within the indole alkaloid framework.



 Intramolecular Cyclopropanation: The final key step involves a rhodium-catalyzed intramolecular cyclopropanation of an N-sulfonyl triazole to form the unique cyclopropane ring of Rauvomine B.

## **Quantitative Data Summary**

The following table summarizes the yields for the key steps in the synthesis of (-)-Rauvomine B.

Step	Reactant(s)	Product	Yield (%)
Palladium-Catalyzed Stereospecific Allylic Amination	Allylic acetate, L- tryptophan methyl ester	N-allylated tryptophan methyl ester	85
Cis-Selective Pictet- Spengler Reaction	N-allylated tryptophan methyl ester, Aldehyde	Tetracyclic β-carboline	75 (cis)
Ring-Closing Metathesis	Diene precursor	Hexacyclic alkene	92
Intramolecular Cyclopropanation	N-sulfonyl triazole precursor	N-sulfonylated Rauvomine B derivative	60
Deprotection	N-sulfonylated Rauvomine B derivative	(-)-Rauvomine B	91

# **Experimental Protocols**Palladium-Catalyzed Stereospecific Allylic Amination

Objective: To synthesize the N-allylated tryptophan methyl ester via a stereospecific palladium-catalyzed reaction.

#### Materials:

Allylic acetate (1.0 equiv)



- L-tryptophan methyl ester (1.2 equiv)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 equiv)
- K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)
- Tetrahydrofuran (THF), anhydrous

#### Procedure:

- To a solution of L-tryptophan methyl ester and K<sub>2</sub>CO<sub>3</sub> in anhydrous THF, add the allylic acetate.
- Purge the mixture with argon for 15 minutes.
- Add Pd(PPh<sub>3</sub>)<sub>4</sub> to the reaction mixture.
- Heat the reaction to 60 °C and stir for 12 hours under an argon atmosphere.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to afford the desired N-allylated tryptophan methyl ester.

## **Cis-Selective Pictet-Spengler Reaction**

Objective: To construct the tetracyclic β-carboline core with cis-selectivity.

#### Materials:

- N-allylated tryptophan methyl ester (1.0 equiv)
- Aldehyde (1.1 equiv)
- Trifluoroacetic acid (TFA) (1.0 equiv)



- Dichloromethane (DCM), anhydrous
- Molecular sieves (4 Å)

#### Procedure:

- To a solution of the N-allylated tryptophan methyl ester and aldehyde in anhydrous DCM, add activated 4 Å molecular sieves.
- Cool the mixture to -78 °C under an argon atmosphere.
- Slowly add trifluoroacetic acid to the reaction mixture.
- Stir the reaction at -78 °C for 24 hours.
- Monitor the reaction for the formation of the cis-diastereomer by LC-MS.
- Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
- Allow the mixture to warm to room temperature and separate the layers.
- Extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the tetracyclic β-carboline.

## **Ring-Closing Metathesis**

Objective: To form the hexacyclic alkene precursor via RCM.

#### Materials:

- Diene precursor (1.0 equiv)
- Grubbs' second-generation catalyst (0.05 equiv)



• Dichloromethane (DCM), anhydrous

#### Procedure:

- Dissolve the diene precursor in anhydrous DCM.
- Purge the solution with argon for 20 minutes.
- Add Grubbs' second-generation catalyst to the solution.
- Heat the reaction mixture to reflux (40 °C) under an argon atmosphere for 4 hours.
- · Monitor the reaction by TLC.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to obtain the hexacyclic alkene.

## **Intramolecular Cyclopropanation**

Objective: To construct the characteristic cyclopropane ring of Rauvomine B.

#### Materials:

- N-sulfonyl triazole precursor (1.0 equiv)
- Rh<sub>2</sub>(esp)<sub>2</sub> (0.02 equiv)
- 1,2-Dichloroethane (DCE), anhydrous

#### Procedure:

- To a solution of the N-sulfonyl triazole precursor in anhydrous DCE, add Rh2(esp)2.
- Heat the reaction mixture to 80 °C under an argon atmosphere.



- Stir the reaction for 2 hours, monitoring for the consumption of the starting material by LC-MS.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the N-sulfonylated Rauvomine B derivative.

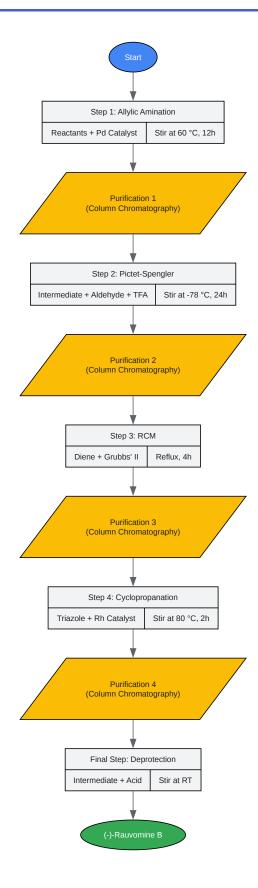
## **Synthetic Pathway and Workflow Diagrams**

The following diagrams illustrate the overall synthetic strategy and the logical workflow for the synthesis of (-)-Rauvomine B.









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